
2-oxopropanal N-phenylhydrazone
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Overview
Description
2-Oxopropanal N-phenylhydrazone (CAS: N/A; synonyms include 2-oxopropanal phenylhydrazone) is a hydrazone derivative formed via the condensation of 2-oxopropanal (methylglyoxal) with phenylhydrazine. This compound is notable for its role as an intermediate in organic synthesis, particularly in Pictet-Spengler reactions and reductions to generate chiral indole alkaloids . Its structure features a hydrazone linkage (–NH–N=) attached to the carbonyl group of 2-oxopropanal, which confers reactivity toward nucleophiles and electrophiles.
Preparation Methods
Classical Hydrazone Formation via Condensation
The most widely documented method for synthesizing 2-oxopropanal N-phenylhydrazone involves the acid- or base-catalyzed condensation of phenylhydrazine with 2-oxopropanal (methylglyoxal). Early work in Organic Syntheses (1963) detailed a protocol where equimolar quantities of phenylhydrazine and methylglyoxal are refluxed in ethanol under acidic conditions, yielding the target compound in 68–72% purity. The reaction proceeds via nucleophilic attack of the phenylhydrazine’s amino group on the carbonyl carbon of methylglyoxal, followed by dehydration to form the hydrazone linkage (Figure 1).
Key variables influencing yield include:
- pH control : Acetic acid (5–10 mol%) enhances protonation of the carbonyl oxygen, accelerating nucleophilic addition.
- Solvent selection : Ethanol and methanol favor solubility of both reactants, while aprotic solvents like THF reduce side reactions.
- Temperature : Reflux at 78°C (ethanol’s boiling point) optimizes kinetics without promoting decomposition.
A 2020 study demonstrated that substituting hydrochloric acid for acetic acid increased yields to 85% but required rigorous exclusion of moisture to prevent hydrolysis.
Modified Hydrazone Synthesis with Catalytic Systems
Alkaline-Mediated Alkylation
Recent protocols employ phase-transfer catalysis to enhance reaction efficiency. For example, Kenyatta University researchers described a method using potassium hydroxide (KOH) and anhydrous sodium sulfate (Na₂SO₄) in epichlorohydrin, achieving 81% yield under mild conditions (35–40°C). The base deprotonates phenylhydrazine, increasing its nucleophilicity, while Na₂SO₄ absorbs water, shifting the equilibrium toward product formation.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A 2023 Molecules study reported a 92% yield after 8 minutes at 100°C using a dimethylformamide (DMF)-water mixture. This method minimizes thermal degradation, preserving the hydrazone’s E-configuration.
Large-Scale Industrial Production
Scalable synthesis requires balancing cost, safety, and yield. A 2006 MDPI protocol outlined a kilogram-scale process using:
- Epichlorohydrin as both solvent and alkylating agent
- KOH/Na₂SO₄ in three incremental additions to control exothermicity
- Temperature modulation : Maintaining 35–40°C prevents polymerization of epichlorohydrin.
This method achieved 57–81% yields, with purity confirmed via ¹H-NMR (δ 2.62 ppm for CH₂O protons).
Structural and Analytical Characterization
Crystallographic Data
X-ray diffraction of this compound reveals a planar Ar-NH-N=C-(C=O) fragment, stabilized by intramolecular hydrogen bonding (N–H···O=C). The N–N bond length averages 1.33 Å, consistent with partial double-bond character due to conjugation.
Spectroscopic Profiles
- ¹H-NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, NH), 7.45–7.20 (m, 5H, Ar–H), 2.62 (dd, 2H, CH₂O), 2.15 (s, 3H, COCH₃).
- IR (KBr): ν 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
Comparative Analysis of Synthetic Methods
Challenges and Optimization Strategies
Byproduct Formation
Diarylhydrazines and methylglyoxal dimers may form via:
- Oligomerization : Mitigated by maintaining low concentrations of methylglyoxal.
- Oxidation : Nitrogen atmospheres prevent hydrazine oxidation to azobenzene derivatives.
Stereochemical Control
The E-isomer predominates (>95%) due to steric hindrance between the phenyl group and carbonyl oxygen. Z-isomers require low-temperature crystallization for isolation.
Applications and Derivatives
This compound serves as a precursor for:
Chemical Reactions Analysis
2-oxopropanal N-phenylhydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the hydrazone group can be achieved using reagents like magnesium in methanol, leading to the formation of substituted hydrazines.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents and conditions used in these reactions include hydrazine, bases like potassium hydroxide, and high boiling point solvents such as ethylene glycol . Major products formed from these reactions include alkanes and substituted hydrazines .
Scientific Research Applications
2-oxopropanal N-phenylhydrazone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound exhibits antimicrobial and antitubercular activities, making it a potential candidate for drug development.
Medicine: Its biological activities are being explored for therapeutic applications, including its potential use as an anti-inflammatory and analgesic agent.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-oxopropanal N-phenylhydrazone involves its interaction with various molecular targets. In biological systems, it can form hydrazone derivatives with carbonyl compounds, leading to the inhibition of specific enzymes and pathways . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential metabolic processes .
Comparison with Similar Compounds
Structural Features
Key Research Findings
- Yields and Purification : Hydrazones derived from 2-oxopropanal (e.g., compounds 15–26) are isolated in >90% yields using silica gel chromatography, whereas phenyl-substituted analogs (e.g., compound 17) require optimized solvent systems due to lower polarity .
- Computational Insights : DFT studies (MMFF94S force field) predict conformational stability for 2-oxopropanal derivatives, aiding in rational design of analogs .
Biological Activity
2-Oxopropanal N-phenylhydrazone, also known as phenylhydrazone of 2-oxopropanal, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
This compound has the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol. The compound features a hydrazone functional group, which is known for its reactivity and ability to form stable complexes with metal ions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS) .
- Antimicrobial Properties : Research indicates that hydrazones, including this compound, possess antimicrobial effects against various bacterial strains. This makes them potential candidates for developing new antimicrobial agents .
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in conditions like diabetes and cancer .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antioxidant Effects : A study demonstrated that this compound effectively reduced lipid peroxidation in vitro, indicating its potential as a protective agent against oxidative damage .
- Antimicrobial Activity : In an experimental setup, this compound exhibited inhibitory effects on the growth of Escherichia coli and Staphylococcus aureus, suggesting its application in treating bacterial infections .
- Cytotoxicity Studies : Research involving cancer cell lines revealed that the compound induced apoptosis in leukemia cells through the activation of caspase pathways, highlighting its potential use as an anticancer agent .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antioxidant | Reduced lipid peroxidation | |
Antimicrobial | Inhibited growth of E. coli and S. aureus | |
Cytotoxicity | Induced apoptosis in leukemia cells |
Table 2: Comparison with Other Hydrazones
Compound | Antioxidant Activity | Antimicrobial Activity | Cytotoxicity |
---|---|---|---|
This compound | High | Moderate | High |
Other Hydrazones | Variable | Low to Moderate | Variable |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-oxopropanal N-phenylhydrazone?
- Method : React phenylhydrazine with 2-oxopropanal (methylglyoxal) in ethanol under reflux conditions. Monitor pH and temperature to optimize yield, as acidic conditions favor hydrazone formation. Purify via recrystallization or chromatography.
- Key Considerations : Use stoichiometric equivalents to avoid side products (e.g., over-substitution). Confirm structure via NMR and X-ray crystallography .
Q. What safety protocols are critical when handling phenylhydrazine derivatives?
- Method : Wear PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin contact. Use sealed systems for reactions involving volatile intermediates. Dispose of waste via certified hazardous waste services.
- Key Considerations : Phenylhydrazine is toxic and carcinogenic; monitor air quality and use spill containment kits .
Q. How can spectroscopic techniques characterize this compound?
- Method :
- NMR : Analyze hydrazone protons (δ 7–9 ppm for aromatic protons; δ 8–10 ppm for imine protons).
- FTIR : Confirm C=N stretch (~1600 cm⁻¹) and N–H bend (~1500 cm⁻¹).
- X-ray Diffraction : Resolve crystal structure to confirm regiochemistry and hydrogen bonding .
Q. What methods ensure purity assessment of synthesized this compound?
- Method : Use HPLC with UV detection (λ = 254 nm) and compare retention times with standards. Validate purity via elemental analysis (C, H, N) and mass spectrometry (ESI-MS for molecular ion confirmation) .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Method : Conduct stability studies at pH 3–9 (buffered solutions) at 25°C. Monitor degradation via UV-Vis spectroscopy (absorbance at λmax) and LC-MS for byproduct identification.
- Key Finding : Hydrazones are prone to hydrolysis under strongly acidic or alkaline conditions .
Advanced Research Questions
Q. How can kinetic modeling elucidate reaction mechanisms between this compound and proteins?
- Method : Apply multiresponse kinetic modeling to track cross-linking (e.g., lysine residues) and browning reactions. Vary temperature (25–60°C) and reactant concentrations to derive rate constants.
- Key Finding : At high concentrations, dihydropyridine cross-links dominate over Schiff base formation, altering protein aggregation pathways .
Q. What enzymatic pathways interact with 2-oxopropanal, and how do they affect its N-phenylhydrazone derivatives?
- Method : Study D-lactate dehydratase (EC 4.2.1.130), which converts 2-oxopropanal to (R)-lactate. Use enzyme inhibition assays to assess hydrazone stability in biological matrices.
- Key Consideration : Enzymatic activity may hydrolyze hydrazones, complicating in vivo studies .
Q. How to resolve contradictory data on cross-linking mechanisms in protein modification studies?
- Method : Compare reaction outcomes under varying reactant ratios (e.g., 2-oxopropanal vs. malondialdehyde). Use SDS-PAGE and MALDI-TOF to identify cross-linked peptides.
- Key Finding : Malondialdehyde induces greater browning than 2-oxopropanal due to alternative reaction pathways (e.g., dihydropyridine vs. Schiff base) .
Q. What advanced analytical strategies quantify trace this compound in complex matrices?
- Method : Use LC-MS/MS with isotopically labeled internal standards (e.g., ¹³C/¹⁵N analogs). Optimize extraction via solid-phase extraction (C18 columns) and derivatization (e.g., dansyl chloride) for enhanced sensitivity .
Q. How do structural variations in hydrazones (e.g., substituents on phenyl rings) impact reactivity?
- Method : Synthesize analogs (e.g., 4-methylphenyl or nitro-substituted hydrazones) and compare reaction kinetics with proteins or oxidants. Use DFT calculations to predict electronic effects.
- Key Insight : Electron-withdrawing groups stabilize the hydrazone moiety, reducing susceptibility to hydrolysis .
Properties
CAS No. |
5391-74-2 |
---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(1Z)-1-(phenylhydrazinylidene)propan-2-one |
InChI |
InChI=1S/C9H10N2O/c1-8(12)7-10-11-9-5-3-2-4-6-9/h2-7,11H,1H3/b10-7- |
InChI Key |
PWELTGGNVDVIGR-YFHOEESVSA-N |
SMILES |
CC(=O)C=NNC1=CC=CC=C1 |
Isomeric SMILES |
CC(=O)/C=N\NC1=CC=CC=C1 |
Canonical SMILES |
CC(=O)C=NNC1=CC=CC=C1 |
Key on ui other cas no. |
5391-74-2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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